molecular formula C10H12N2O2 B8644107 3-Nitro-5,6,7,8-tetrahydro-2-naphthalenamine

3-Nitro-5,6,7,8-tetrahydro-2-naphthalenamine

Cat. No. B8644107
M. Wt: 192.21 g/mol
InChI Key: DRXXHCVZJCVAEH-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A suspension of nitroacetamide 167 (151 mg, 0.65 mmol) in 6 M HCl (30 mL) was stirred at 100° C. for 6 h. The suspension was cooled to 20° C., diluted with water (50 mL) and the pH adjusted to 8 with aqueous NH3 solution. The mixture was extracted with DCM (3×50 mL), the combined organic fraction dried, and the solvent evaporated to give amine 174 (113 mg, 100%) as an orange solid: 1H NMR δ 7.83 (s, 1H, H-4), 7.50 (s, 1H, H-1), 5.79 (s, 2H, NH2), 2.67-2.73 (m, 4H, 2×CH2), 1.78-1.83 (m, 4H, 2×CH2).
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:14]C(=O)C)=[CH:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)([O-:3])=[O:2].N>Cl.O>[N+:1]([C:4]1[C:5]([NH2:14])=[CH:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC=2CCCCC2C1)NC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC=2CCCCC2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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